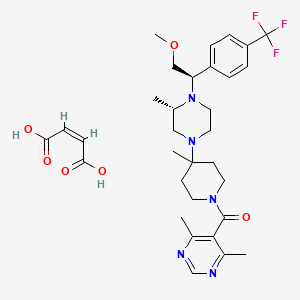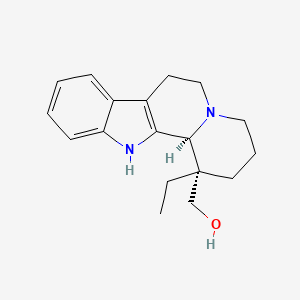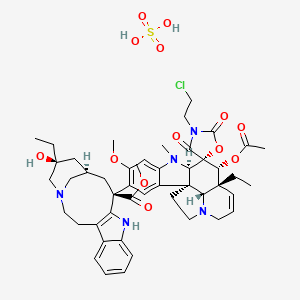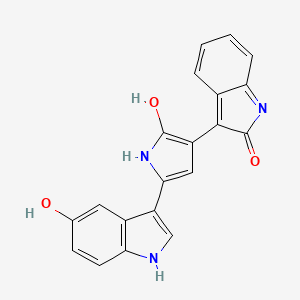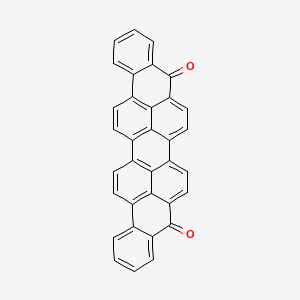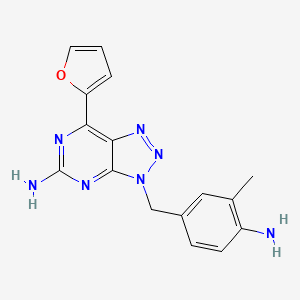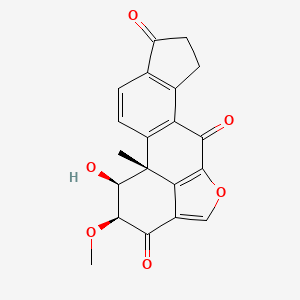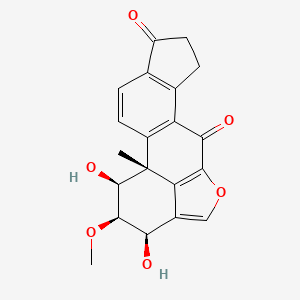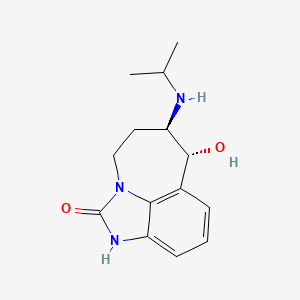
ジルパテロール
概要
説明
Zilpaterol is a β2 adrenergic agonist primarily used in the livestock industry to enhance growth performance and feed efficiency in cattle. Marketed under the trade name Zilmax, it is produced by Intervet, a subsidiary of Merck & Co. Zilpaterol is typically administered orally to cattle during the last three to six weeks of their lives to increase muscle mass and reduce fat deposition .
科学的研究の応用
Zilpaterol has several scientific research applications across various fields:
Chemistry: Zilpaterol is studied for its unique tricyclic structure and its interactions with β2 adrenergic receptors.
Biology: In biological research, zilpaterol is used to study its effects on muscle growth, fat metabolism, and overall physiology in livestock.
Industry: Zilpaterol is widely used in the livestock industry to improve feed efficiency and meat quality.
作用機序
Target of Action
Zilpaterol is a β2 adrenergic agonist . The primary targets of Zilpaterol are the β2 adrenergic receptors, which are predominantly found in muscle and adipose cells . These receptors play a crucial role in the regulation of muscle mass and fat accumulation .
Mode of Action
As a β2 adrenergic agonist, Zilpaterol binds to the β2 adrenergic receptors, triggering a series of intracellular events . This interaction leads to an increase in muscle mass due to upregulation of mRNA transcription, resulting in increased protein synthesis . Concurrently, it causes a decrease in carcass fat due to decreased rates of lipid accretion .
Biochemical Pathways
The activation of β2 adrenergic receptors by Zilpaterol affects several biochemical pathways. The most significant of these is the upregulation of mRNA transcription, which leads to increased protein synthesis . This results in an increase in muscle mass. Additionally, the activation of these receptors leads to decreased rates of lipid accretion, resulting in a decrease in carcass fat .
Pharmacokinetics
It is known that zilpaterol is typically fed to cattle in the last three to six weeks of life with a brief washout period to clear the drug from the tissues before slaughter . It is also known that Zilpaterol is highly bioavailable .
Result of Action
The primary result of Zilpaterol’s action is an increase in the size of cattle and the efficiency of feeding them . This is achieved through an increase in muscle mass and a decrease in carcass fat . Several studies have shown that the use of Zilpaterol leads to increased size, feed efficiency, and value .
Action Environment
The action of Zilpaterol can be influenced by various environmental factors. For instance, the drug is typically fed to cattle in the last three to six weeks of life, suggesting that the stage of life and diet of the cattle can influence the drug’s action . Additionally, the drug is cleared from the tissues before slaughter, indicating that the timing of administration can also impact its efficacy .
生化学分析
Biochemical Properties
Zilpaterol functions as a β2 adrenergic agonist, interacting primarily with β2 adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation by zilpaterol, stimulate adenylate cyclase activity, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately results in enhanced protein synthesis and muscle growth . Zilpaterol also interacts with other biomolecules such as insulin-like growth factor 1 (IGF-1), which plays a role in muscle hypertrophy .
Cellular Effects
Zilpaterol exerts significant effects on various cell types, particularly muscle and adipose cells. In muscle cells, zilpaterol increases the abundance of β-adrenergic receptors, enhancing the cells’ responsiveness to adrenergic stimulation . This leads to increased protein synthesis and muscle hypertrophy. In adipose tissue, zilpaterol has been shown to decrease lipid synthesis and promote lipolysis, thereby reducing fat deposition . Additionally, zilpaterol influences cell signaling pathways, including those involving cAMP and IGF-1, which are crucial for muscle growth and metabolism .
Molecular Mechanism
At the molecular level, zilpaterol binds to β2 adrenergic receptors on the cell surface, activating the G protein-coupled receptor signaling pathway. This activation leads to the stimulation of adenylate cyclase, which converts adenosine triphosphate (ATP) to cAMP . The increase in cAMP activates protein kinase A (PKA), which phosphorylates various target proteins involved in muscle growth and metabolism . Zilpaterol also modulates gene expression by influencing transcription factors such as cAMP response element-binding protein (CREB), which regulates genes involved in muscle hypertrophy and lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zilpaterol have been observed to change over time. Zilpaterol is rapidly absorbed and distributed within the body, with a half-life of approximately 11.9 to 13.2 hours . Over time, prolonged exposure to zilpaterol can lead to desensitization of β2 adrenergic receptors, reducing the compound’s efficacy . Additionally, studies have shown that zilpaterol can alter gene expression and protein synthesis in muscle cells over extended periods, contributing to sustained muscle growth .
Dosage Effects in Animal Models
The effects of zilpaterol vary with different dosages in animal models. At lower doses, zilpaterol effectively promotes muscle growth and improves feed efficiency without significant adverse effects . At higher doses, zilpaterol can cause adverse effects such as increased heart rate, respiration rate, and agonistic behavior in cattle . These effects highlight the importance of adhering to recommended dosage levels to avoid potential toxicity and ensure animal welfare .
Metabolic Pathways
Zilpaterol is involved in several metabolic pathways, primarily those related to muscle growth and lipid metabolism. It inhibits fatty acid biosynthesis and promotes lipolysis, leading to reduced fat deposition and increased muscle mass . Zilpaterol also influences the mTOR signaling pathway, which is crucial for protein synthesis and muscle hypertrophy . Additionally, zilpaterol affects the sirtuin and IL-7 signaling pathways, which are associated with stress and immune responses .
Transport and Distribution
Zilpaterol is transported and distributed within cells and tissues through various mechanisms. It is highly bioavailable and is rapidly absorbed into the bloodstream . Zilpaterol is primarily excreted unchanged in urine, with a small percentage being metabolized and excreted in feces . The compound’s distribution within the body is influenced by its interaction with transporters and binding proteins, which facilitate its uptake and accumulation in target tissues .
Subcellular Localization
The subcellular localization of zilpaterol is primarily within the cytoplasm, where it interacts with β2 adrenergic receptors on the cell membrane . Zilpaterol’s activity is influenced by its localization, as it needs to bind to these receptors to exert its effects. Additionally, zilpaterol may undergo post-translational modifications that affect its targeting and function within specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Zilpaterol hydrochloride is synthesized through a multi-step process involving the formation of a tricyclic ring system. The synthesis begins with the preparation of the intermediate compounds, followed by cyclization and functional group modifications to achieve the final product. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of zilpaterol hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production facilities are designed to handle the specific requirements of the synthesis, including the management of hazardous chemicals and waste .
化学反応の分析
Types of Reactions: Zilpaterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of zilpaterol with modified functional groups, which can exhibit different pharmacological activities and properties .
類似化合物との比較
Clenbuterol: Another β2 adrenergic agonist used for similar purposes in livestock.
Ractopamine: A β2 adrenergic agonist used to promote leanness in livestock.
Uniqueness of Zilpaterol: Zilpaterol is unique due to its tricyclic ring system, which provides a fixed conformation and enhances its specificity and potency towards β2 adrenergic receptors. This structural feature distinguishes it from other β2 adrenergic agonists and contributes to its effectiveness in promoting muscle growth and feed efficiency in cattle .
特性
CAS番号 |
119520-05-7 |
|---|---|
分子式 |
C14H19N3O2 |
分子量 |
261.32 g/mol |
IUPAC名 |
(9S,10S)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m0/s1 |
InChIキー |
ZSTCZWJCLIRCOJ-AAEUAGOBSA-N |
SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |
異性体SMILES |
CC(C)N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O |
正規SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |
外観 |
Solid powder |
Key on ui other cas no. |
119520-05-7 |
ピクトグラム |
Acute Toxic; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
RU 42 173 RU 42173 RU-42173 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


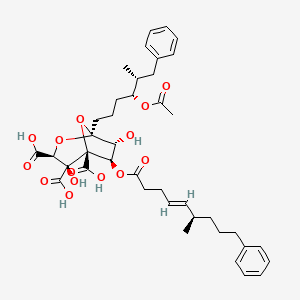


![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)


